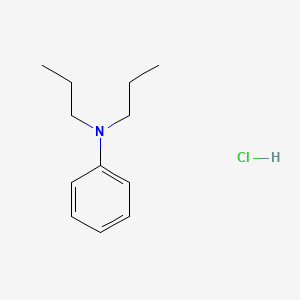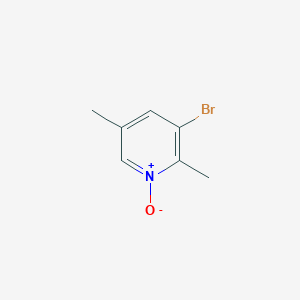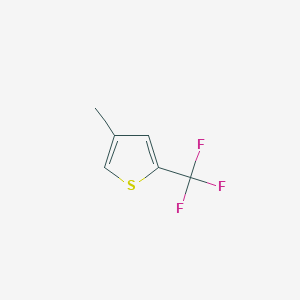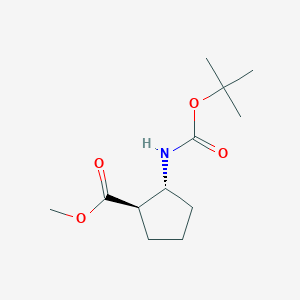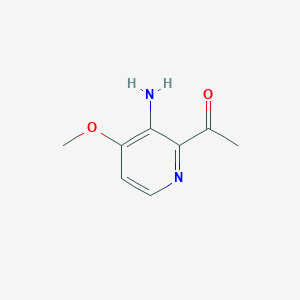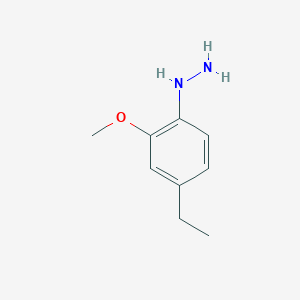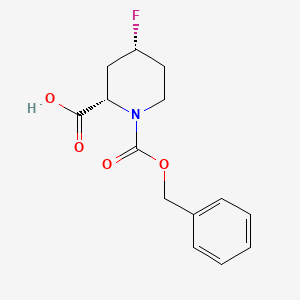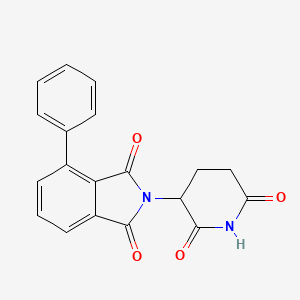
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione is a compound of significant interest in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione typically involves several steps. One common method includes the cyclization of a precursor compound in the presence of an acid, such as benzenesulfonic acid, in solvents like acetonitrile or methyltetrahydrofuran . The process may also involve the use of protecting groups and subsequent deprotection steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Addition Reactions: Utilized to form more complex derivatives.
Reductive Amination: Employed for the rapid conjugation with carboxyl linkers.
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenated reagents and bases.
Addition Reactions: Typically involve the use of catalysts and specific reaction conditions to ensure high selectivity.
Reductive Amination: Requires reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives that can be further utilized in medicinal chemistry for the development of new therapeutic agents .
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of target proteins, leading to the suppression of disease-related pathways .
類似化合物との比較
Similar Compounds
Lenalidomide: Another immunomodulatory drug that targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione stands out due to its specific structural features that allow for unique interactions with molecular targets, making it a valuable compound in the development of targeted therapies .
特性
分子式 |
C19H14N2O4 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-15-10-9-14(17(23)20-15)21-18(24)13-8-4-7-12(16(13)19(21)25)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,22,23) |
InChIキー |
PQPJLCMKIFBTKI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



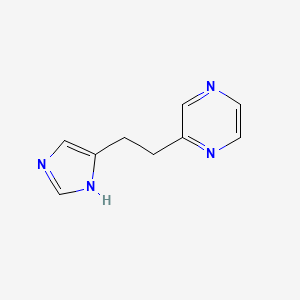
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
